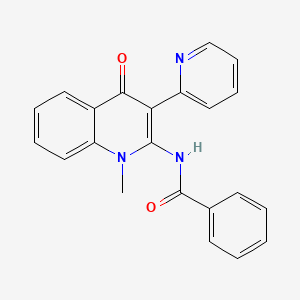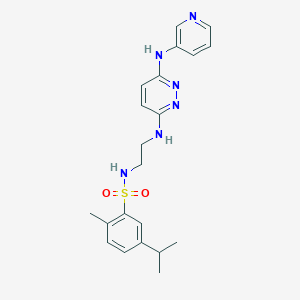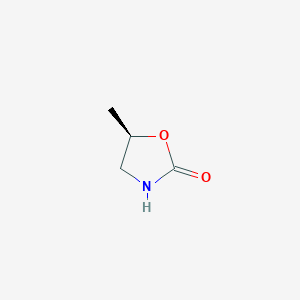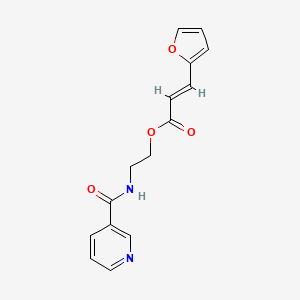![molecular formula C16H19N7O2S B2521206 3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-84-0](/img/structure/B2521206.png)
3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine" is a structurally complex molecule that is likely to be of interest due to its potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be informative for understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a suitable pyrimidine derivative. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involves the preparation of a core pyrimidine structure followed by the introduction of a phenylsulfonyl group and subsequent cyclization to form the triazolo ring system . Similarly, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate involves heating a pyrazolo-pyrimidine derivative with diethyl malonate under reflux conditions . These methods suggest that the synthesis of the compound of interest would also require careful selection of starting materials and reaction conditions to achieve the desired triazolopyrimidine scaffold.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the structure of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data . These techniques would also be applicable in determining the structure of "this compound," ensuring the correct assembly of the molecule.
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents attached to the core structure. For instance, the presence of a phenylsulfonyl group can affect the electron distribution within the molecule, potentially altering its reactivity . The synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate demonstrates the reactivity of a nitrophenyl-substituted compound in forming the triazolopyrimidine ring . These insights can be extrapolated to predict the reactivity of the compound of interest in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are largely determined by their molecular structure. The presence of different functional groups can impart properties such as solubility, stability, and reactivity. For example, the phenylsulfonyl group in the compounds studied may confer increased lipophilicity, which can be important for biological activity . The electronic properties of the triazolopyrimidine core can also influence the molecule's interaction with biological targets, as seen in the binding affinity of certain derivatives to the serotonin 5-HT6 receptor . These properties would need to be characterized for "this compound" to fully understand its potential as a biologically active molecule.
Scientific Research Applications
Synthesis of Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives, including structures related to 3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been synthesized for various applications in medicinal chemistry. These compounds have been investigated for their potential as antihypertensive agents, demonstrating promising activity in both in vitro and in vivo models. The synthesis process involves incorporating morpholine, piperidine, or piperazine moieties, which are closely related to the chemical structure (Bayomi et al., 1999).
Application in Imaging and Receptor Mapping
Derivatives of this compound have been developed for mapping cerebral adenosine A2A receptors with PET imaging. One such compound, Preladenant, was synthesized with high specificity and used in PET imaging to study tissue distribution, demonstrating favorable brain kinetics and suitability for A2A receptor imaging (Zhou et al., 2014).
Exploration as Serotonin Receptor Antagonists
Compounds structurally related to this compound have been prepared and evaluated as potential serotonin 5-HT6 receptor antagonists. These compounds exhibited significant binding affinity and were able to inhibit functional cellular responses to serotonin, highlighting their potential as selective ligands for 5-HT6 receptors (Ivachtchenko et al., 2010).
Evaluation as Adenosine A2a Receptor Antagonists
Several studies have focused on the synthesis of triazolopyrimidine derivatives as potent and selective adenosine A2a receptor antagonists. These compounds have been evaluated for their effectiveness in models of Parkinson's disease, with certain analogs demonstrating oral activity and potential therapeutic benefits (Vu et al., 2004).
Development of Eco-Friendly Synthesis Methods
Recent research has introduced eco-friendly and practical methods for synthesizing triazolopyrimidine derivatives, focusing on the use of novel additives that offer advantages such as reduced toxicity, high thermal stability, and recyclability. These methods emphasize green chemistry principles and provide an efficient alternative to traditional synthesis processes (Khaligh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to interact with various enzymes and receptors, making specific interactions with different target receptors .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activation of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, and down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to apoptosis, particularly those involving the mitochondria . The compound’s ability to up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins suggests that it may influence the balance of pro- and anti-apoptotic signals within the cell .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound has been found to exhibit potent antiproliferative activity against several cancer cell lines . It has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway . This results in a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) .
Future Directions
The compound shows potential for development as a neuroprotective and anti-neuroinflammatory agent . Future research could focus on further investigating its biological activities and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2S/c1-2-23-16-14(19-20-23)15(17-12-18-16)21-8-10-22(11-9-21)26(24,25)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQJBUYEUBTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)
![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)


![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)
![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)
![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)



![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)